molecular formula C21H21N3OS B2935499 N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034513-01-2

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylthio)propanamide

Cat. No. B2935499
CAS RN: 2034513-01-2
M. Wt: 363.48
InChI Key: LJWZOABYGTUYTG-UHFFFAOYSA-N
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Description

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylthio)propanamide, also known as PEP005, is a synthetic compound that has shown promising results in scientific research applications.

Scientific Research Applications

Neutron Capture Therapy

Boronic acids and their esters: , which share structural similarities with the compound , are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . This therapy is a form of cancer treatment that targets tumors at the cellular level using boron compounds and neutron beams.

Glycogen Synthase Kinase 3 (GSK3) Inhibition

Compounds structurally related to N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylthio)propanamide have been studied for their anti-hyperglycemic activity . They act as potent and selective inhibitors of GSK3, a kinase involved in the regulation of glucose production and storage . This inhibition can lead to the activation of glycogen synthase, enhancing glucose transport and disposal, which is beneficial in treating type 2 diabetes .

Drug Design and Synthesis

The compound’s framework is used in the synthesis of new medicinal agents . Its phenylpyrimidinyl and phenylsulfanyl groups are common motifs in medicinal chemistry, allowing for a wide variety of substitution patterns to create a diverse array of analogues for pharmacological testing .

Cyclization Reactions

The compound’s structure is conducive to cyclization reactions, which are fundamental in the synthesis of heterocyclic compounds . These reactions are crucial in the development of pharmaceuticals, as many drugs are heterocyclic compounds .

properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c25-20(12-14-26-19-9-5-2-6-10-19)22-13-11-17-15-23-21(24-16-17)18-7-3-1-4-8-18/h1-10,15-16H,11-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWZOABYGTUYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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